
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been widely used in scientific research due to its ability to selectively block certain types of glutamate receptors in the brain.
作用機序
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline selectively blocks the AMPA and kainate receptors by binding to their ion channels and preventing the influx of calcium ions into the neuron. This leads to a decrease in excitatory neurotransmission and ultimately results in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to have a number of biochemical and physiological effects. It has been found to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline is its selectivity for AMPA and kainate receptors, which allows for the precise manipulation of these receptors in scientific research. However, 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has some limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can have off-target effects on other types of glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in scientific research. One area of interest is the development of more selective and potent 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline analogs that can be used to further elucidate the role of AMPA and kainate receptors in neurological disorders. Another area of interest is the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in clinical trials for the treatment of neurological disorders is an area of ongoing research.
合成法
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2-methylquinoline with piperidine, followed by the addition of methoxy groups to the quinoline ring. The final step involves the methylation of the nitrogen atom in the piperidine ring. The purity and yield of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively used in scientific research as a selective antagonist of certain types of glutamate receptors, specifically AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission in the brain and play a crucial role in learning and memory processes. 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been used to study the role of these receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15(19-9-5-4-6-10-19)18-17-14(21-3)8-7-13(20-2)16(12)17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAXXDBHBNPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

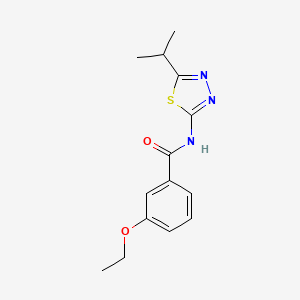
![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)

![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)
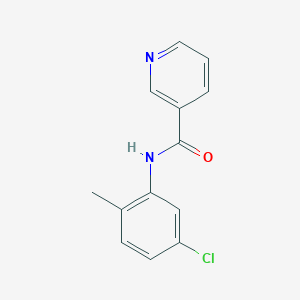
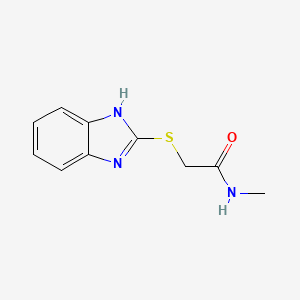

![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
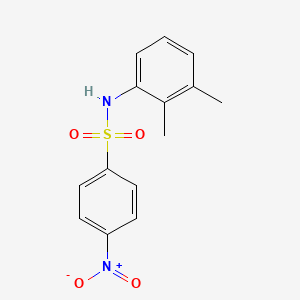
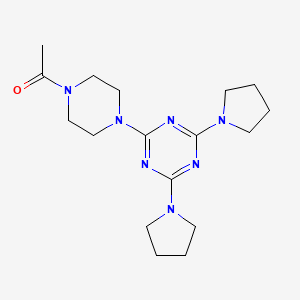
![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)